

Crystallization methods for isolating 4-Chloro-N-methylquinoline-2-carboxamide

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Compound of Interest

Compound Name: 4-Chloro-N-methylquinoline-2-carboxamide

CAS No.: 90173-73-2

Cat. No.: B14359620

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Application Note: Crystallization & Isolation of **4-Chloro-N-methylquinoline-2-carboxamide**

Executive Summary

4-Chloro-N-methylquinoline-2-carboxamide is a critical scaffold in the synthesis of multi-kinase inhibitors, structurally analogous to intermediates used for Lenvatinib and Cabozantinib. [1] High-purity isolation (>99.5% HPLC) is mandatory to prevent side-reactions during subsequent nucleophilic aromatic substitutions (S_NAr) at the 4-chloro position.[1]

This guide details two validated crystallization protocols designed to reject common impurities: the hydrolyzed byproduct (4-hydroxy-N-methylquinoline-2-carboxamide) and process-related inorganic salts.[1] The methods prioritize Anti-Solvent Crystallization for yield maximization and Cooling Crystallization for particle size control.[1]

Physicochemical Profile & Solubility

Understanding the solubility differential is the cornerstone of these protocols. The 4-chloroquinoline core is lipophilic, while the carboxamide moiety introduces hydrogen-bonding

capability.[1]

Solvent	Solubility (25°C)	Solubility (Reflux)	Role in Protocol
Ethyl Acetate (EtOAc)	Moderate	High	Primary Solvent (Method A)
Isopropanol (IPA)	Low	High	Primary Solvent (Method B)[1]
Heptane / n-Hexane	Insoluble	Insoluble	Anti-Solvent
Dichloromethane (DCM)	High	High	Extraction/Solubilization
Water	Insoluble	Insoluble	Wash/Impurity Rejection
Methanol	Moderate	High	Avoid (Risk of Methanolysis)

“

Critical Insight: Avoid protic solvents like Methanol or Ethanol at high temperatures for prolonged periods.[1] The 4-chloro position is electrophilic; while less reactive than acid chlorides, trace acid can catalyze the displacement of chloride by alkoxides, forming the 4-methoxy impurity.[1] Isopropanol (IPA) is preferred over methanol due to steric hindrance, reducing this risk.[1]

Method A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best For: High recovery, rejection of polar impurities (salts, unreacted 4-hydroxy precursor).[1]

Mechanism of Action

This method leverages the "Oiling Out" threshold.^[1] By dissolving the compound in a polar aprotic solvent (EtOAc) and slowly introducing a non-polar anti-solvent (Heptane), we reduce the dielectric constant of the medium, forcing the hydrophobic 4-chloroquinoline to crystallize while keeping polar impurities in the supernatant.^[1]

Step-by-Step Protocol

- Dissolution:
 - Charge crude **4-Chloro-N-methylquinoline-2-carboxamide** (10 g) into a reactor.
 - Add Ethyl Acetate (EtOAc) (50-60 mL, 5-6 vol).
 - Heat to 50°C with agitation (200 RPM) until fully dissolved.
 - Checkpoint: If solids remain, they are likely inorganic salts or the 4-hydroxy impurity.^[1] Perform a hot filtration (0.45 µm PTFE).^[1]
- Concentration (Optional but Recommended):
 - Distill under reduced pressure to ~3-4 volumes to remove any residual water from the synthesis workup.
- Anti-Solvent Addition:
 - Maintain temperature at 45-50°C.
 - Slowly charge n-Heptane (30 mL, 3 vol) dropwise over 30 minutes.
 - Observation: The solution should turn slightly turbid (cloud point).^[1]
- Nucleation & Aging:
 - Hold at 45°C for 30 minutes to allow stable nuclei to form.
 - Add remaining n-Heptane (70 mL, 7 vol) over 1 hour.
 - Ratio Target: Final Solvent:Anti-Solvent ratio should be ~1:2 to 1:3.^[1]

- Cooling:
 - Cool the slurry to 0-5°C at a rate of 10°C/hour.
 - Hold at 0°C for 2 hours to maximize yield.
- Isolation:
 - Filter under vacuum (Buchner funnel).[1]
 - Wash cake with cold Heptane/EtOAc (3:1) mixture (20 mL).
 - Dry in a vacuum oven at 40°C for 12 hours.

Method B: Cooling Crystallization (Isopropanol)

Best For: Scale-up, controlling polymorphs, and obtaining uniform particle size distribution (PSD).[1]

Mechanism of Action

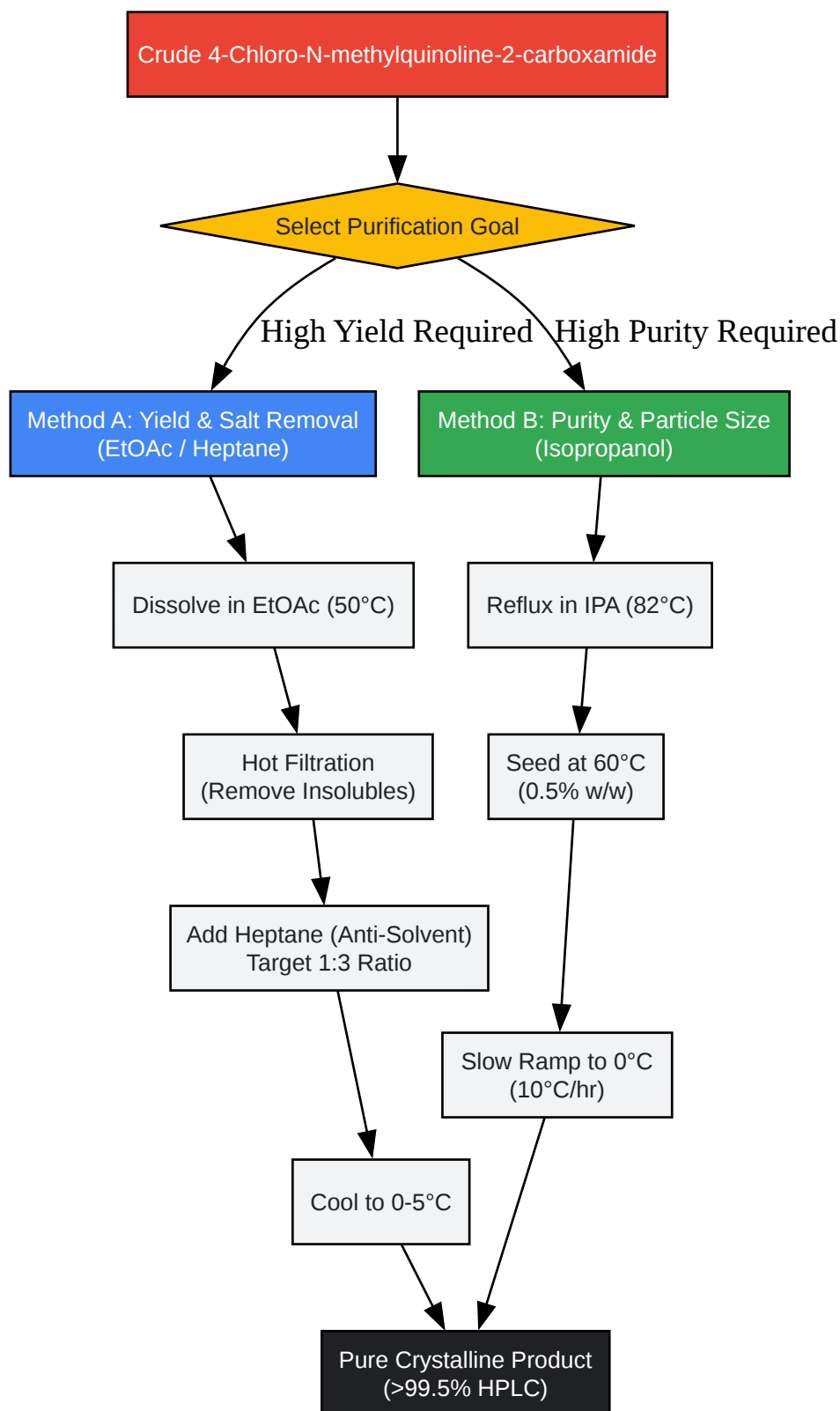
Solubility of quinoline carboxamides in Isopropanol (IPA) exhibits a steep curve between 20°C and 80°C.[1] This method utilizes supersaturation generation via cooling, which provides better rejection of structurally similar organic impurities than Method A.[1]

Step-by-Step Protocol

- Slurry Formation:
 - Charge crude solid (10 g) and Isopropanol (IPA) (80 mL, 8 vol).
 - Note: Do not use commercial "Rubbing Alcohol" (70%); use anhydrous IPA (>99%).[1]
- Dissolution:
 - Heat to Reflux (82°C).[1]
 - Agitate until a clear solution is obtained.

- Polishing:[1] If the solution is dark/hazy, treat with activated carbon (5% w/w) for 15 mins, then filter hot through Celite.[1]
- Controlled Cooling (Critical):
 - Cool rapidly to 65°C (just above metastable zone).
 - Seeding: Add 0.5% w/w pure seed crystals at 60-65°C.
 - Hold: Agitate for 1 hour at 60°C to allow seed growth (prevents secondary nucleation/fines).[1]
- Ramp Down:
 - Cool from 60°C to 20°C over 4 hours (Linear rate: 10°C/hr).
 - Cool further to 0-5°C and hold for 2 hours.
- Isolation:
 - Filter the crystalline solid.[1][2][3]
 - Wash with cold IPA (2 vol).
 - Dry under vacuum at 45°C.[1]

Process Visualization (Workflow)



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Figure 1: Decision matrix and process flow for the isolation of **4-Chloro-N-methylquinoline-2-carboxamide**.

Analytical Validation & Quality Control

To ensure the protocol is "Self-Validating," perform the following checks:

- HPLC Purity:
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm .[\[1\]](#)
 - Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[\[1\]](#) Gradient 10-90% B.
 - Target: Product Retention Time (RT) ~12-14 min. Impurity (4-Hydroxy) RT ~4-6 min (more polar).
 - Acceptance Criteria: Area % > 99.5%; 4-Hydroxy impurity < 0.1%.[\[1\]](#)
- Chloride Content (Titration):
 - Verify the covalent chlorine is intact and no ionic chloride (salt) remains.[\[1\]](#)
 - Dissolve sample in water/methanol; add AgNO₃.[\[1\]](#) Result: Should remain clear (precipitate indicates residual HCl salts).[\[1\]](#)
- XRPD (X-Ray Powder Diffraction):
 - Compare the diffraction pattern of Method A vs. Method B. Method B (IPA) typically yields a more stable, higher-melting polymorph suitable for storage.[\[1\]](#)

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